molecular formula C16H14O4 B12557512 Methyl 2-(3-methoxybenzoyl)benzoate CAS No. 142354-79-8

Methyl 2-(3-methoxybenzoyl)benzoate

Cat. No.: B12557512
CAS No.: 142354-79-8
M. Wt: 270.28 g/mol
InChI Key: PTFSNXMUCLLPIW-UHFFFAOYSA-N
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Description

Structural Significance and Chemical Landscape

The structure of Methyl 2-(3-methoxybenzoyl)benzoate is a confluence of two important chemical scaffolds: the benzoyl group and the benzoate (B1203000) group. The benzoyl group, a carbonyl group attached to a benzene (B151609) ring, is a common motif in many organic molecules and is known for its electrophilic nature. The benzoate group, a methyl ester of benzoic acid, is a widely used protecting group and a key component in a variety of chemical transformations.

The presence of the methoxy (B1213986) group (-OCH₃) on one of the phenyl rings introduces an electron-donating effect, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. The relative positioning of these functional groups—the methoxy group at the meta-position of the benzoyl ring and the entire benzoyl moiety at the ortho-position to the methyl ester—creates a sterically hindered and electronically distinct environment around the central ketone. This specific arrangement can be leveraged in synthetic strategies to achieve selective transformations.

Historical Context of Benzoyl and Benzoate Derivatives in Synthetic Chemistry

The chemistry of benzoyl and benzoate derivatives is deeply rooted in the history of organic synthesis. The Friedel-Crafts acylation, a cornerstone of organic chemistry discovered in 1877, provides a classic method for the synthesis of benzoyl compounds. This reaction involves the acylation of an aromatic ring with a benzoyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Benzoate esters, on the other hand, have a long history as protecting groups for carboxylic acids. Their stability under a variety of reaction conditions, coupled with their relatively straightforward introduction and removal, has made them indispensable tools in multi-step organic synthesis. The esterification of benzoic acid with methanol (B129727) to form methyl benzoate is a fundamental reaction often taught in introductory organic chemistry courses. wikipedia.org Over the years, numerous methods have been developed for the synthesis of benzoate esters, including the use of solid acid catalysts to promote environmentally benign processes. mdpi.com

Current Research Trends and Academic Relevance of Related Architectures

The architectural framework of this compound continues to be a fertile ground for research. The synthesis of variously substituted benzophenone (B1666685) and benzoate derivatives is a recurring theme in the chemical literature, driven by the quest for novel materials, and intermediates for complex molecule synthesis.

Recent research has focused on developing more efficient and sustainable methods for the synthesis of these compounds. For instance, the use of solid acid catalysts, such as zirconium and titanium-based materials, has been explored for the esterification of benzoic acid and its derivatives. mdpi.com These catalysts offer advantages over traditional homogeneous catalysts, such as ease of separation and reusability. mdpi.com

Furthermore, the functionalization of benzophenone and benzoate scaffolds remains an active area of investigation. The introduction of different substituents onto the aromatic rings can modulate the electronic and steric properties of the molecules, leading to new applications. For example, the synthesis of gefitinib, an anticancer drug, involves intermediates that share structural similarities with this compound. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl BenzoateC₈H₈O₂136.15199.6
Methyl 2-methoxybenzoate (B1232891)C₉H₁₀O₃166.17248
Methyl 3-methoxybenzoateC₉H₁₀O₃166.17~240
Methyl 2-methylbenzoateC₉H₁₀O₂150.18~190
Methyl 2-bromo-5-methoxybenzoateC₉H₉BrO₃245.07271
Methyl 2-methoxy-5-methylbenzoateC₁₀H₁₂O₃180.20124-131 (at 22 mmHg)

Data sourced from various chemical suppliers and databases. wikipedia.orgchemicalbook.comnih.govspectrabase.comsigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data for Methyl 2-methoxybenzoate

Spectroscopy TypeKey Signals/Peaks
¹H NMRSignals corresponding to aromatic protons, methoxy protons, and methyl ester protons. chemicalbook.com
Mass Spectrometry (GC-MS)Molecular ion peak and characteristic fragmentation pattern. nih.gov
IR SpectrumCharacteristic peaks for C=O (ester and ketone), C-O, and aromatic C-H bonds. nist.gov

This table provides a general overview. Specific chemical shifts and peak positions can be found in dedicated spectroscopic databases. chemicalbook.comnih.govnist.gov

Properties

CAS No.

142354-79-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(3-methoxybenzoyl)benzoate

InChI

InChI=1S/C16H14O4/c1-19-12-7-5-6-11(10-12)15(17)13-8-3-4-9-14(13)16(18)20-2/h3-10H,1-2H3

InChI Key

PTFSNXMUCLLPIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Applications of Methyl 2 3 Methoxybenzoyl Benzoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The structural features of Methyl 2-(3-methoxybenzoyl)benzoate make it a valuable precursor and intermediate in the synthesis of more complex molecules. The presence of both an ester and a ketone functional group, along with two aromatic rings, allows for a variety of chemical transformations.

Precursor to Multi-Ring Systems

While direct evidence for the use of this compound as a precursor to multi-ring systems is limited in publicly available literature, the reactivity of analogous compounds suggests its potential in this area. For instance, related benzoylbenzoate structures can undergo cyclization reactions to form heterocyclic systems. A notable example involves a related compound, 2-(3-chlorophenyl)-benzo[d]oxazin-4-one, which upon ring-opening with potassium carbonate in methanol (B129727), yields methyl 2-(3-chlorobenzamido)benzoate. This type of transformation highlights the potential for benzoylbenzoates to serve as key intermediates in the synthesis of complex heterocyclic structures. The reactivity of the carbonyl groups and the potential for intramolecular reactions make these compounds valuable for constructing fused ring systems.

Intermediate in the Synthesis of Benzoate-Based Compounds

This compound serves as a key intermediate in the synthesis of various benzoate-based compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters, amides, or acid chlorides. The benzoyl group's ketone can be reduced to a secondary alcohol, providing another point for functionalization.

The synthesis of methyl benzoate (B1203000) derivatives often involves the esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst. For instance, the synthesis of a series of methyl benzoate compounds has been achieved by reacting various benzoic acids with methanol using a reusable zirconium/titanium solid acid catalyst. This general methodology can be applied to the synthesis of this compound from 2-(3-methoxybenzoyl)benzoic acid.

Furthermore, reactions targeting the ester or ketone can lead to a diverse array of derivatives. For example, the reaction of methyl benzoate with certain strong bases can lead to acylation at the ortho position of the benzoate ring, as seen in the formation of Methyl-2-benzoylbenzoate from methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This demonstrates the potential for further functionalization of the benzoate core.

Chiral Pool Synthesis and Asymmetric Transformations

While no specific examples of chiral pool synthesis using this compound were found, the potential for asymmetric transformations exists due to its ketone functional group. A related compound, Methyl-2-benzoylbenzoate, has been shown to undergo asymmetric transfer hydrogenation in the presence of a Ruthenium catalyst, yielding the corresponding chiral alcohol. This suggests that this compound could similarly be a substrate for asymmetric reduction to produce chiral secondary alcohols, which are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Contribution to Diverse Synthetic Pathways

The versatility of this compound and its precursors extends to their application in various industrial and specialized chemical syntheses.

Incorporation into Agrochemical Synthetic Routes (via precursors)

A significant application of a precursor to this compound lies in the field of agrochemicals. Specifically, 2-methyl-3-methoxy benzoic acid is a key intermediate in the synthesis of methoxyfenozide, an insect growth regulator insecticide. Methoxyfenozide is valued for its high efficiency, low dosage, and safety towards non-target organisms like birds and poultry. The synthesis of this important agrochemical highlights the industrial relevance of the methoxybenzoylbenzoic acid scaffold.

Furthermore, the broader class of methyl benzoates has been investigated for its pesticidal properties. Methyl benzoate itself is a naturally occurring plant volatile that has demonstrated contact toxicity, fumigant activity, and repellent properties against a variety of insect pests. This suggests a potential for derivatives like this compound to exhibit interesting biological activities relevant to agriculture.

Application in Specialty Chemical Synthesis

The structural motif of methoxy-substituted benzoates is found in various specialty chemicals. For instance, a patent describes the synthesis of (S)-methyl-2-methoxy-5-(((l-(4-phenyl-lH-imidazol-2-yl)ethyl)amino)methyl)benzoate, a complex molecule with potential pharmaceutical applications, which utilizes a methoxy-substituted methyl benzoate core.

Moreover, methyl benzoate and its derivatives are widely

Scaffolding for Bridged or Fused Ring Systems

There is no available scientific literature that documents the use of this compound as a direct precursor or scaffold for the synthesis of bridged or fused ring systems.

In principle, a molecule with the structural features of this compound—containing a diaryl ketone linkage and ester functionality—could potentially undergo intramolecular cyclization reactions to form new ring structures. For instance, reactions like the Friedel-Crafts acylation or a Pictet-Spengler type reaction, under the appropriate conditions and with necessary modifications to the molecule, could theoretically lead to fused aromatic systems. The formation of bridged systems, which involves connecting two non-adjacent atoms (bridgeheads) by a chain of atoms, would require more complex, multi-step transformations originating from this compound. rsc.org

However, searches for syntheses of complex structures such as benzazocines or benzazonines did not show this compound as a starting material. rsc.orgresearchgate.net The synthesis of other fused heterocycles is well-documented but originates from different, albeit structurally related, precursors. Without experimental data or published examples, any discussion of its role as a scaffold remains purely hypothetical.

Strategic Advantages in Multi-Step Syntheses

Efficiency and Atom Economy Considerations

The efficiency of a chemical reaction is a critical aspect of modern organic synthesis, often evaluated using metrics like percentage yield, atom economy, and reaction mass efficiency (RME).

Percentage Yield: This is the ratio of the actual isolated product mass to the theoretical maximum mass.

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has an atom economy of 100%.

Reaction Mass Efficiency (RME): This provides a more realistic view by considering the actual masses of reactants, including those used in excess, as well as the reaction yield.

The table below illustrates how these metrics are typically calculated.

MetricFormulaDescription
Percentage Yield (Actual Yield / Theoretical Yield) x 100%Measures the practical efficiency of a single reaction step.
Atom Economy (AE) (MW of Desired Product / Σ MW of All Reactants) x 100%Measures the theoretical efficiency of incorporating reactant atoms into the product.
Reaction Mass Efficiency (RME) (Mass of Isolated Product / Σ Mass of All Reactants) x 100%Combines yield and stoichiometry to give a more practical measure of efficiency.

Without specific, documented reactions involving this compound, it is impossible to provide any quantitative data on its performance according to these metrics. While syntheses of related compounds, such as various methyl benzoates using solid acid catalysts or the multi-step synthesis of sulpiride (B1682569) intermediates, report yields at each step, this information cannot be extrapolated to the target compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Regrettably, specific experimental NMR data for Methyl 2-(3-methoxybenzoyl)benzoate is not available in the reviewed scientific literature and chemical databases. However, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

¹H NMR Techniques and Signal Assignment

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic region would be complex, showing signals for the eight protons distributed across the two benzene (B151609) rings. The protons on the benzoate (B1203000) ring (positions 3, 4, 5, and 6) and the benzoyl ring (positions 2', 4', 5', and 6') would exhibit characteristic splitting patterns (doublets, triplets, multiplets) due to coupling with adjacent protons. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, with the ester methyl group typically appearing slightly downfield compared to the ether methyl group.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

A ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. For this compound, one would expect to observe 16 distinct signals corresponding to the 9 carbons of the 3-methoxybenzoyl group, the 7 carbons of the methyl benzoate moiety, and the two methoxy carbons. The carbonyl carbons of the ester and ketone groups would appear significantly downfield (typically in the 165-195 ppm range) due to their deshielded electronic environment. The carbon attached to the methoxy group on the benzoyl ring would also have a characteristic chemical shift.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the two aromatic rings via the ketone bridge and confirming the positions of the methoxy and methyl ester groups. For example, correlations would be expected between the ester methyl protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space interactions between protons, helping to confirm the spatial arrangement of the substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

While specific experimental mass spectra for this compound are not publicly available, the expected outcomes can be described.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion. For this compound, with a molecular formula of C₁₆H₁₄O₄, the expected exact mass would be calculated and compared to the measured value. A close match (typically within 5 ppm) would provide strong evidence for the assigned molecular formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Interpretation

In an electron ionization (EI) mass spectrum, the molecular ion ([M]⁺) would be observed, and its fragmentation would yield a series of characteristic daughter ions. Key fragmentation pathways would likely involve:

Loss of the methoxy radical (•OCH₃) from the ester, leading to a prominent acylium ion.

Loss of the methyl radical (•CH₃) from the ester.

Cleavage at the ketone linkage, resulting in benzoyl-type cations. The [C₇H₅O]⁺ ion (m/z 105) from the benzoyl portion and the [C₈H₇O₂]⁺ ion from the methoxybenzoyl portion would be expected.

Further fragmentation of these primary ions would lead to smaller charged species, creating a unique fingerprint for the molecule.

Tandem Mass Spectrometry (MSⁿ) for Complex Structure Analysis

Tandem mass spectrometry, or MSⁿ, is a powerful technique used to determine the structure of complex molecules by fragmenting ions and analyzing their masses. In the analysis of compounds structurally related to this compound, such as regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, MSⁿ has proven invaluable. For instance, studies have shown that the loss of a hydroxyl radical (•OH), resulting in an (M-17)⁺ ion, is a characteristic fragmentation pattern for 2-methoxy substituted compounds. This specific fragmentation is confirmed through deuterium (B1214612) labeling of the methoxy group, which demonstrates that the ortho-substituent is the source of the hydrogen atom in the eliminated hydroxyl group. researchgate.net This level of detailed structural analysis is crucial for distinguishing between isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netrsc.org

Vibrational Mode Assignment

Key vibrational modes for similar compounds include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. Methyl C-H stretching occurs at slightly lower frequencies, generally between 3000-2800 cm⁻¹. researchgate.net

C=O stretching: The carbonyl (C=O) group of the ester is a strong absorber and typically shows a sharp peak in the region of 1725-1700 cm⁻¹. For instance, methyl benzoate exhibits a strong C=O stretching vibration at approximately 1723 cm⁻¹. researchgate.net

C-O stretching: The C-O stretching vibrations of the ester and methoxy groups are found in the fingerprint region, typically between 1300-1000 cm⁻¹. docbrown.info

Aromatic C=C stretching: The stretching vibrations of the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Representative Vibrational Mode Assignments for a Related Compound (Methyl Benzoate)

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching3000-2800
Carbonyl C=OStretching~1723
Aromatic C=CStretching1600-1450
Ester C-OStretching1300-1250

Note: This data is based on methyl benzoate and serves as an illustrative example. researchgate.netresearchgate.net

Application in Reaction Monitoring

IR spectroscopy is a powerful tool for real-time reaction monitoring. bruker.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of a chemical reaction can be followed in-situ. For example, in the synthesis of this compound, one could monitor the characteristic C=O stretching frequency of the product to determine the reaction's endpoint. Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous analysis without the need for sampling. bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for separating, identifying, and purifying chemical compounds.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

GC is particularly effective in separating regioisomers. For example, in the analysis of methoxy- and methyl-benzoyl-1-pentylindoles, capillary gas chromatography achieved good resolution, with the elution order reflecting the molecular linearity of the isomers. researchgate.net For quantitative analysis, an internal standard, such as methyl benzoate, can be used to construct a calibration curve. nih.gov A typical GC method would involve a specific column, such as a Rxi-1ms, and a defined temperature program for the oven to ensure reproducible separation and retention times. nih.gov

Table 2: Illustrative GC Parameters for Analysis of a Related Compound

ParameterValue
ColumnRxi-1ms
Injector TemperatureOptimized for analyte
Oven Temperature ProgramRamped to achieve separation
Internal StandardMethyl benzoate

Note: These are general parameters and would need to be optimized for the specific analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various mixtures. While specific, validated methods for this exact compound are not extensively published, a standard approach would utilize a reversed-phase system.

A typical setup would involve a C8 or C18 analytical column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, potentially with a buffer to control pH. researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the benzoate structure exhibit strong absorbance, such as 254 nm or 258 nm. nih.govusda.gov The method's performance is validated by assessing its linearity, precision, and accuracy. nih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Data This table presents typical data for the analysis of aromatic esters and is for illustrative purposes, as specific published data for this compound is not available.

ParameterValue
Chromatographic Conditions
ColumnLichrosorb C8 (150×4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength258 nm nih.gov
Retention Time (tR)~10-15 min (estimated)
Validation Parameters
Linearity Range0.01–0.12 mg/mL researchgate.net
Correlation Coefficient (r²)> 0.999 researchgate.netnih.gov
Intra-day Precision (%RSD)< 1.0% nih.gov
Inter-day Precision (%RSD)< 2.0% nih.gov
Accuracy (Recovery %)98-102% nih.gov

Column Chromatography for Isolation and Purification

Column chromatography is the principal method for the purification of this compound following its synthesis. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

For a compound with the polarity of this compound, silica (B1680970) gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, allows for the sequential elution of compounds. The purification of the related compound, Methyl 2-(3-chlorobenzamido)benzoate, was successfully achieved using a silica gel column with methylene (B1212753) chloride as the eluent, demonstrating a viable methodology. nih.gov Fractions are collected and analyzed (often by thin-layer chromatography) to identify and combine those containing the pure product.

X-ray Crystallography for Definitive 3D Structural Determination

Single Crystal X-ray Diffraction Studies

To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, the data obtained from such an experiment would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. For illustrative purposes, the table below shows the type of crystallographic data obtained for a structurally related compound, Methyl 2-(benzoyloxy)benzoate. researchgate.net

Table 2: Example of Single Crystal X-ray Diffraction Data (Based on the related compound Methyl 2-(benzoyloxy)benzoate)

ParameterValue researchgate.net
Chemical FormulaC₁₅H₁₂O₄
Molecular Weight (Mr)256.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.529 (5)
b (Å)8.540 (2)
c (Å)14.960 (4)
β (°)93.334 (14)
Volume (V) (ų)2487.8 (11)
Z (molecules/unit cell)8
Calculated Density (Mg m⁻³)1.408

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves within the crystal lattice. This molecular packing is governed by a network of non-covalent intermolecular interactions.

Based on the structure of this compound, one would anticipate several key interactions. These could include weak C-H···O hydrogen bonds, where hydrogen atoms on the aromatic rings or methyl groups interact with the oxygen atoms of the carbonyl or methoxy groups. Furthermore, π-π stacking interactions between the electron-rich aromatic rings are highly probable and would play a significant role in stabilizing the crystal structure. nih.gov In related crystal structures, such as that of Methyl 2-(3-chlorobenzamido)benzoate, π-π stacking interactions with an interplanar distance of 3.46 Å and C-H···O hydrogen bonds are observed to form dimers and columns, ensuring the cohesion of the molecules in the crystal. nih.gov Analysis of these forces is critical for understanding the material's physical properties.

Synthesis and Reactivity of Structural Analogues and Derivatives of Methyl 2 3 Methoxybenzoyl Benzoate

Variations in the Ester Moiety

The ester functional group is a primary site for modification, allowing for the creation of homologous esters, amides, and hydrazides, each with distinct reactivity profiles.

Homologous Esters (e.g., Ethyl, Benzyl)

The synthesis of homologous esters, such as ethyl or benzyl (B1604629) 2-(3-methoxybenzoyl)benzoate, can be achieved through standard esterification procedures. One common method is the Fischer esterification, which involves reacting the parent carboxylic acid, 2-(3-methoxybenzoyl)benzoic acid, with the corresponding alcohol (ethanol or benzyl alcohol) in the presence of a strong acid catalyst like sulfuric acid. youtube.comquora.com Alternatively, the synthesis can proceed from the methyl ester via transesterification under acidic or basic conditions, though this is often less direct.

Another effective route involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride. The resulting 2-(3-methoxybenzoyl)benzoyl chloride can then be treated with the desired alcohol to yield the corresponding ester with high efficiency. chemicalbook.com The synthesis of related esters, such as ethyl 2-methoxybenzoate (B1232891) and benzyl 4-(benzyloxy)-3-methoxybenzoate, has been well-documented, demonstrating the viability of these methods. chemicalbook.comnih.gov

The reactivity of these homologous esters is generally similar to the parent methyl ester. The carbonyl group of the ester is susceptible to nucleophilic attack, leading to hydrolysis back to the carboxylic acid or conversion to other derivatives. The nature of the alcohol moiety (ethyl, benzyl) can influence the rate of these reactions due to steric and electronic effects. For instance, the benzyl group, with its bulky phenyl ring, may offer more steric hindrance compared to the smaller ethyl group. wikipedia.org

Table 1: Synthesis Methods for Homologous Esters

Target Compound Starting Material Reagents Method
Ethyl 2-(3-methoxybenzoyl)benzoate 2-(3-methoxybenzoyl)benzoic acid Ethanol, H₂SO₄ Fischer Esterification quora.com
Benzyl 2-(3-methoxybenzoyl)benzoate 2-(3-methoxybenzoyl)benzoic acid 1. SOCl₂ 2. Benzyl alcohol, Pyridine (B92270) Acid Chloride Formation & Esterification chemicalbook.com
Ethyl 2-methoxybenzoate 2-methoxybenzoic acid Ethanol, Acid Catalyst Esterification nih.gov

Amide and Hydrazide Derivatives

Amide and hydrazide derivatives of 2-(3-methoxybenzoyl)benzoic acid are typically synthesized from the corresponding ester or acid chloride. To prepare the amide, methyl 2-(3-methoxybenzoyl)benzoate can be treated with ammonia (B1221849) or a primary/secondary amine. This aminolysis reaction, however, can be slow. A more general and efficient method involves converting the carboxylic acid to the acid chloride, which then readily reacts with ammonia or an amine to form the desired amide, 2-(3-methoxybenzoyl)benzamide. youtube.com

Hydrazide derivatives are prepared by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a solvent like methanol (B129727) or ethanol. unair.ac.id This reaction is a common method for synthesizing benzohydrazides from their corresponding methyl or ethyl esters. nih.govresearchgate.net The resulting 2-(3-methoxybenzoyl)benzohydrazide is a versatile intermediate.

The reactivity of these derivatives differs significantly from the esters. Amides are generally more stable and less reactive towards nucleophilic acyl substitution than esters due to the electron-donating character of the nitrogen atom. Hydrazides, containing a reactive N-N bond and two nitrogen nucleophiles, are key precursors for synthesizing a wide array of heterocyclic compounds and hydrazones. nih.gov For example, the condensation of a benzohydrazide (B10538) with an aldehyde or ketone yields a hydrazone, a class of compounds with significant chemical and biological interest. biointerfaceresearch.comnih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

Derivative Starting Material Key Reagents Typical Reaction
Amide This compound or the corresponding acid chloride Ammonia or Amine Aminolysis or Acylation youtube.com
Hydrazide This compound Hydrazine Hydrate Hydrazinolysis unair.ac.idresearchgate.net

Modifications on the Methoxybenzoyl Phenyl Ring

Introducing substituents onto the methoxybenzoyl phenyl ring or altering the position of the methoxy (B1213986) group creates a library of analogues with modified electronic and steric properties.

Substituted Methoxybenzoyl Analogues (e.g., Halogenation, Methylation)

The aromatic ring of the methoxybenzoyl moiety is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Halogenation (e.g., bromination, chlorination) and methylation (Friedel-Crafts alkylation) are common modifications. The positions of these substitutions are directed by the existing methoxy and benzoyl groups. The methoxy group is an ortho-, para-director, while the benzoyl group is a meta-director. The interplay of these directing effects will determine the final regiochemistry of the product.

For example, the synthesis of methylated analogues can be achieved through Friedel-Crafts alkylation of a suitable precursor or by using a pre-methylated starting material, such as 2-methyl-3-methoxybenzoic acid. google.com The synthesis of 2-methoxy-6-methylbenzoic acid derivatives has been described, involving steps like reduction, diazotization, and methylation. google.com Similarly, halogenated analogues can be prepared. The synthesis of various halogenated benzohydrazides demonstrates the feasibility of introducing halogen atoms onto the phenyl ring structure. biointerfaceresearch.comabechem.com These substitutions significantly alter the electronic nature of the ring, which in turn affects the reactivity of the entire molecule.

Isomeric Methoxybenzoyl Substituents (e.g., 2-methoxybenzoyl, 4-methoxybenzoyl)

The synthesis of isomers, such as methyl 2-(2-methoxybenzoyl)benzoate and methyl 2-(4-methoxybenzoyl)benzoate, follows similar synthetic routes to the 3-methoxy isomer, typically starting with the corresponding isomeric methoxybenzoic acid. For example, methyl 2-methoxybenzoate can be synthesized by methylating salicylic (B10762653) acid or by esterifying o-anisic acid. chemicalbook.comgoogle.com

The position of the methoxy group has a profound impact on the molecule's conformation and electronic properties. A methoxy group in the ortho position (2-position) can exert a significant steric influence and may participate in intramolecular interactions. A para-methoxy group (4-position) primarily exerts a strong electron-donating resonance effect. These differences influence reactivity. For instance, studies on various methoxybenzoylhydrazones show that the substituent pattern affects their chemical properties and biological activities. nih.govnih.gov The synthesis of compounds with different methoxy substitution patterns has been explored in the context of developing novel bioactive agents, highlighting the importance of isomeric purity and structural confirmation. nih.gov

Table 3: Comparison of Methoxybenzoyl Isomers

Isomer Starting Material Example Synthetic Method Example Key Feature
2-methoxybenzoyl o-Anisic acid Esterification with methanol chemicalbook.com Potential for steric hindrance and intramolecular interactions

Alterations on the Benzoate (B1203000) Phenyl Ring

The synthesis would involve starting with a substituted phthalic anhydride (B1165640) or a substituted benzoic acid derivative in a Friedel-Crafts acylation reaction. For example, using a 4-nitrophthalic anhydride would introduce a strong electron-withdrawing nitro group onto the benzoate ring. Conversely, using a 4-methylphthalic anhydride would add an electron-donating methyl group.

The reactivity of the ester group would be directly influenced by these substituents. An electron-withdrawing group on the benzoate ring would make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis. chemspider.com Conversely, an electron-donating group would decrease its reactivity. The presence of substituents could also influence the conformational preferences of the molecule, affecting how the two phenyl rings are oriented relative to each other. researchgate.net While specific studies on substituted benzoate analogues of this compound are scarce, the principles of physical organic chemistry suggest that such modifications would provide a powerful tool for fine-tuning the molecule's chemical properties. stackexchange.com

Substituted Benzoate Analogues

The synthesis of substituted analogues of this compound can be achieved through several established synthetic routes, primarily involving the Friedel-Crafts acylation and modifications of pre-existing substituted benzoic acids.

A common method for preparing methyl 2-benzoylbenzoates involves the reaction of a substituted benzoyl chloride with a substituted methyl benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction allows for the introduction of various substituents onto either aromatic ring. For instance, the synthesis of methyl 2-(substituted benzoyl)benzoates can be accomplished by reacting methyl benzoate with a series of substituted benzoyl chlorides.

Another approach involves the esterification of the corresponding substituted 2-benzoylbenzoic acids. These acids can be synthesized through methods like the condensation of substituted benzoic acids with benzene (B151609) derivatives. For example, the reaction of 2-methyl-4-aminomethyl benzoate with 2-methyl benzoyl chloride leads to the formation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, which can then be esterified to the corresponding methyl ester. chemicalbook.com

The reactivity of these substituted benzoate analogues is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the benzoyl moiety generally increase the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity. The hydrolysis of methyl benzoates, a common reaction, is also affected by substitution. Studies on the alkaline hydrolysis of methyl 2-benzoylbenzoates have shown that the reaction rates are sensitive to substituents on the benzoyl ring. sioc-journal.cn For instance, the hydrolysis of sterically hindered methyl benzoates can be achieved under high-temperature water conditions. dss.go.th

Below is a table summarizing some substituted benzoate analogues and their reported or potential synthetic routes.

Compound NameStructurePotential Synthetic RouteKey Research Findings
Methyl 2-(4-methylbenzoyl)benzoateFriedel-Crafts acylation of methyl benzoate with 4-methylbenzoyl chloride.The methyl group is expected to slightly increase the electron density on the benzoyl ring, potentially affecting the ketone's reactivity.
Methyl 2-(4-chlorobenzoyl)benzoateFriedel-Crafts acylation of methyl benzoate with 4-chlorobenzoyl chloride.The chloro group is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon.
Methyl 2-(4-nitrobenzoyl)benzoateFriedel-Crafts acylation of methyl benzoate with 4-nitrobenzoyl chloride.The strongly electron-withdrawing nitro group would significantly increase the reactivity of the ketone towards nucleophiles.
2-Methyl-4-N-(2-methylbenzoyl)benzoic acidN-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride, followed by hydrolysis. chemicalbook.comServes as an intermediate in the synthesis of other complex molecules. chemicalbook.com

Heterocyclic Replacements for Phenyl Rings

Replacing one or both of the phenyl rings in this compound with heterocyclic systems introduces significant changes in the molecule's stereoelectronics and potential biological activity. The synthesis of such heterocyclic analogues often involves the acylation of a heterocyclic compound with a substituted benzoyl chloride or the reaction of a heterocyclic acyl chloride with a methyl benzoate derivative.

For example, the synthesis of methyl 2-(2-thienoyl)benzoate has been reported, indicating that thiophene (B33073) can act as a surrogate for one of the phenyl rings. chemicalbook.com Similarly, furoyl and pyridoyl analogues are plausible targets. The synthesis of methyl 3-(2-benzo[b]furoyl)azulene-1-carboxylate derivatives has been achieved through the condensation of methyl 3-(bromoacetyl)azulene-1-carboxylate with salicylaldehydes, showcasing a route to furan-containing diaryl ketones. sioc-journal.cn

The reactivity of these heterocyclic analogues is dictated by the nature of the heteroatom and the position of substitution. For instance, five-membered heterocycles like furan (B31954) and thiophene are generally more electron-rich than benzene and can exhibit different reactivity patterns in electrophilic substitution reactions. Pyridine, a six-membered heterocycle, is electron-deficient and its reactivity towards electrophiles is significantly reduced compared to benzene.

The table below outlines some potential heterocyclic analogues and their conceivable synthetic approaches.

Compound NameStructurePotential Synthetic RouteKey Considerations
Methyl 2-(2-furoyl)benzoateFriedel-Crafts acylation of furan with 2-(methoxycarbonyl)benzoyl chloride.Furan is sensitive to strong acids, so reaction conditions must be carefully controlled.
Methyl 2-(2-thienoyl)benzoateFriedel-Crafts acylation of thiophene with 2-(methoxycarbonyl)benzoyl chloride.Thiophene is generally more stable than furan under acidic conditions.
Methyl 2-(3-pyridoyl)benzoateFriedel-Crafts acylation of pyridine with 2-(methoxycarbonyl)benzoyl chloride (likely low yielding) or a palladium-catalyzed cross-coupling reaction.Pyridine is deactivated towards electrophilic substitution and can be protonated by Lewis acids.

Impact of Structural Variations on Chemical Reactivity and Synthetic Utility

Structural modifications to the this compound framework have a profound impact on the molecule's chemical reactivity and its utility as a synthetic intermediate.

Chemical Reactivity:

The electronic effects of substituents on the aromatic rings directly influence the reactivity of both the ketone and ester functional groups.

Ketone Reactivity: Electron-withdrawing substituents on the benzoyl ring increase the partial positive charge on the carbonyl carbon, making it a harder electrophile and more susceptible to attack by nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the ketone. For example, a nitro-substituted analogue would be expected to undergo nucleophilic addition to the ketone more readily than a methoxy-substituted analogue.

Ester Reactivity: The reactivity of the methyl ester group towards hydrolysis is also modulated by the substituents on the benzoate ring. Electron-withdrawing groups on this ring facilitate nucleophilic attack at the ester carbonyl, accelerating hydrolysis. High-temperature water has been shown to be an effective medium for the hydrolysis of even sterically hindered methyl benzoates. dss.go.th

Reactivity of Heterocyclic Analogues: The introduction of a heterocyclic ring alters the electron distribution across the molecule. Electron-rich heterocycles like furan and thiophene can enhance the nucleophilicity of the aromatic system, potentially leading to different regioselectivity in further substitution reactions. Electron-deficient heterocycles like pyridine will have the opposite effect.

Synthetic Utility:

The varied reactivity of these analogues makes them valuable intermediates in organic synthesis. The ketone and ester functionalities serve as handles for a wide range of chemical transformations.

Building Blocks for Complex Molecules: Substituted benzoylbenzoates are precursors to a variety of more complex structures. For example, they can be used in the synthesis of substituted fluorenones and other polycyclic aromatic compounds through intramolecular cyclization reactions.

Pharmacological Scaffolds: The introduction of different substituents and heterocyclic rings can be used to modulate the biological activity of the molecule. Many heterocyclic compounds exhibit a wide range of pharmacological properties, and incorporating them into the benzoylbenzoate structure could lead to the discovery of new therapeutic agents. scribd.com For instance, methyl-2-formyl benzoate, a related structure, is known as a bioactive precursor in the synthesis of compounds with various pharmacological activities. google.comunimas.my

The table below provides a summary of the expected impact of structural variations.

Structural VariationImpact on Ketone ReactivityImpact on Ester ReactivityPotential Synthetic Utility
Electron-donating group on benzoyl ringDecreasedNo direct major effectPrecursors for electron-rich polycyclic systems.
Electron-withdrawing group on benzoyl ringIncreasedNo direct major effectIntermediates for reactions requiring nucleophilic attack at the ketone.
Electron-donating group on benzoate ringNo direct major effectDecreased hydrolysis rateBuilding blocks for substituted biaryls after further modification.
Electron-withdrawing group on benzoate ringNo direct major effectIncreased hydrolysis rateFacilitates selective hydrolysis of the ester.
Heterocyclic replacement (electron-rich)May alter reactivity based on heteroatomMay alter reactivity based on heteroatomSynthesis of novel heterocyclic-fused ring systems.
Heterocyclic replacement (electron-deficient)May alter reactivity based on heteroatomMay alter reactivity based on heteroatomDevelopment of new pharmacologically active compounds.

Future Directions and Emerging Research Avenues for Methyl 2 3 Methoxybenzoyl Benzoate

The continued exploration of Methyl 2-(3-methoxybenzoyl)benzoate and its structural analogs is paving the way for significant advancements in synthetic chemistry and materials science. Future research is poised to move beyond established methods, focusing on efficiency, sustainability, and precision. The following sections outline key emerging avenues of investigation that promise to unlock the full potential of this chemical scaffold.

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